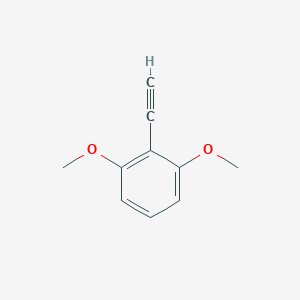

2-Ethynyl-1,3-dimethoxybenzene

説明

Conceptual Framework of Ethynyl-Substituted Arenes

Ethynyl-substituted arenes, or aromatic compounds bearing an acetylene (B1199291) functional group, are a cornerstone of modern chemical research. The ethynyl (B1212043) group, with its sp-hybridized carbons and triple bond, imparts distinct reactivity. It can act as an electron-withdrawing group, influencing the electronic properties of the aromatic ring. researchgate.net This characteristic is crucial in tuning the reactivity of the arene for various chemical transformations.

Furthermore, the linear geometry of the ethynyl group allows for the construction of rigid molecular architectures. This structural feature is highly sought after in the design of molecular wires, liquid crystals, and other functional materials where precise spatial arrangement is key. iucr.org Ethynyl-substituted arenes are versatile intermediates in a multitude of chemical reactions, including:

Cross-Coupling Reactions: They readily participate in powerful carbon-carbon bond-forming reactions like the Sonogashira, Heck, and Cadiot-Chodkiewicz couplings. researchgate.netbeilstein-journals.orgvulcanchem.com These reactions are fundamental for synthesizing complex organic molecules and polymers.

Cycloaddition Reactions: The triple bond of the ethynyl group is an excellent dienophile or dipolarophile in cycloaddition reactions, such as the azide-alkyne "click" chemistry, leading to the formation of triazoles and other heterocyclic systems. vulcanchem.comwiley.com

Alkyne Metathesis: This reaction allows for the scrambling of alkynyl groups, providing a pathway to novel diynes and polymers. vulcanchem.com

The ability of the ethynyl group to engage in these diverse reactions makes ethynyl-substituted arenes indispensable tools for synthetic chemists.

Significance of 1,3-Dimethoxybenzene (B93181) Moiety in Organic Synthesis and Functional Materials

The 1,3-dimethoxybenzene moiety, also known as resorcinol (B1680541) dimethyl ether, possesses a unique set of properties that make it a valuable component in organic synthesis and materials science. ecochemchina.com The two methoxy (B1213986) groups (-OCH₃) at the 1 and 3 positions of the benzene (B151609) ring are electron-donating, which increases the nucleophilicity of the aromatic ring and influences its reactivity in electrophilic aromatic substitution reactions. solubilityofthings.com

This structural unit is found in various applications:

Organic Synthesis: It serves as a building block for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and fragrances. ecochemchina.comchemicalbook.com The methoxy groups can direct incoming electrophiles to specific positions on the aromatic ring, allowing for regiocontrolled synthesis.

Functional Materials: The 1,3-dimethoxybenzene unit is incorporated into the structure of liquid crystal materials, UV absorbers, and polymers to impart specific properties. ecochemchina.comresearchgate.net Its derivatives have been investigated for their potential in creating functional materials due to their unique structural characteristics. evitachem.com

Organometallic Chemistry: 1,3-dimethoxybenzene can be used to form organometallic complexes, such as with lithium and zinc, which are then used as reactive intermediates in further synthetic transformations. evitachem.comacs.orggoogle.com

The presence of the 1,3-dimethoxybenzene moiety in a molecule can significantly influence its solubility, electronic properties, and reactivity, making it a versatile tool for chemists. solubilityofthings.com

Overview of Academic Research Trajectories for the Chemical Compound

Academic research on 2-ethynyl-1,3-dimethoxybenzene, while not as extensive as for some other substituted arenes, is beginning to carve out its niche. Current investigations appear to be centered on its utility as a synthetic intermediate and its potential incorporation into larger, functional molecular systems.

The synthesis of this compound itself is a key area of focus, with methods likely involving the Sonogashira coupling of a protected acetylene with a suitably halogenated 1,3-dimethoxybenzene derivative, or the reaction of an organometallic derivative of 1,3-dimethoxybenzene with an electrophilic acetylene source.

Researchers are exploring the use of this compound in the construction of more complex molecules. For instance, it can serve as a building block for polycyclic aromatic hydrocarbons and other extended π-systems through metal-catalyzed cascade reactions. thieme-connect.com The combination of the reactive ethynyl group and the electronically rich dimethoxybenzene ring makes it an attractive substrate for developing novel synthetic methodologies.

Furthermore, the incorporation of the this compound unit into larger structures like pillar evitachem.comarenes is being investigated. wiley.com These macrocyclic compounds have potential applications in host-guest chemistry, sensing, and the development of new materials. The specific electronic and steric properties imparted by the 2,6-dimethoxyphenyl group can influence the final properties of these complex architectures.

While detailed research findings specifically on this compound are emerging, the foundational knowledge of its constituent parts—ethynyl-substituted arenes and the 1,3-dimethoxybenzene moiety—provides a strong basis for its continued exploration in contemporary chemical research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethynyl-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMBIXSWLMFUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563534 | |

| Record name | 2-Ethynyl-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126829-31-0 | |

| Record name | 2-Ethynyl-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethynyl 1,3 Dimethoxybenzene and Its Congeners

Strategic Approaches to Ethynylation of Dimethoxybenzene Cores

The introduction of an ethynyl (B1212043) group onto a dimethoxybenzene scaffold is a critical transformation, enabling the synthesis of 2-ethynyl-1,3-dimethoxybenzene. This is often achieved through a protected alkyne precursor, which is later deprotected to yield the terminal alkyne.

Palladium-Catalyzed Cross-Coupling Reactions: Focus on Sonogashira Protocol

The Sonogashira reaction stands as a cornerstone for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. vulcanchem.comrsc.org In the synthesis of derivatives of this compound, this typically involves coupling a substituted 1,3-dimethoxybenzene (B93181), such as 2-bromo-1,3-dimethoxybenzene, with a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187) (TMSA). beilstein-journals.org

The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. vulcanchem.com For instance, the coupling of 2,5-dimethoxyphenyl bromide with TMSA can be carried out using a palladium catalyst to produce ((2,5-dimethoxyphenyl)ethynyl)trimethylsilane. beilstein-journals.org This reaction serves as a key step in accessing the desired ethynylated dimethoxybenzene core.

A notable variation is the inverse Sonogashira coupling, where an iodoalkyne reacts with an arene. rsc.org This method provides an alternative route to alkynylated aromatic compounds. rsc.org

| Reactants | Catalyst System | Product | Yield | Reference |

| 2,5-dimethoxyphenyl bromide, Trimethylsilylacetylene | Palladium catalyst, Copper(I) iodide, Base | ((2,5-dimethoxyphenyl)ethynyl)trimethylsilane | 95% (under microwave conditions) | beilstein-journals.org |

| 3-iodoflavone, Terminal alkynes | PdCl2(PPh3)2, CuI, (S)-Prolinol | 3-alkynyl substituted flavones | Moderate to good | researchgate.net |

| Iodoalkynes, 1,3,5-trimethoxybenzene | Photocatalyst-free, blue LED | Alkynylated arenes | Up to 76% | rsc.org |

Desilylation Strategies for Terminal Alkyne Generation

Once the silyl-protected alkyne is in place, the terminal alkyne, this compound, is generated through a desilylation reaction. This process involves the cleavage of the carbon-silicon bond. gelest.com

Common reagents for this transformation include bases like aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate in methanol (B129727) (K2CO3/MeOH). beilstein-journals.orggelest.com For instance, ((2,5-dimethoxyphenyl)ethynyl)trimethylsilane can be effectively desilylated using aqueous NaOH to yield 2-ethynyl-1,4-dimethoxybenzene. beilstein-journals.org Other methods employ reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). gelest.com The choice of reagent can depend on the nature of the silyl (B83357) group and the presence of other functional groups in the molecule. gelest.comorganic-chemistry.org

| Silyl-Protected Alkyne | Desilylation Reagent | Product | Reference |

| ((2,5-dimethoxyphenyl)ethynyl)trimethylsilane | Aqueous NaOH | 2-ethynyl-1,4-dimethoxybenzene | beilstein-journals.org |

| Alkynyltrimethylsilane | K2CO3/MeOH | Terminal Alkyne | gelest.com |

| Hindered Alkynylsilanes | TBAF/THF | Terminal Alkyne | gelest.com |

| Terminal Acetylenic TMS groups | DBU | Terminal Alkyne | organic-chemistry.org |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, offering benefits such as reduced reaction times, increased yields, and enhanced purity of products. researchgate.netnih.govnih.gov In the context of the Sonogashira coupling, microwave heating has been shown to significantly improve reaction efficiency. beilstein-journals.orgresearchgate.net For example, the synthesis of ((2,5-dimethoxyphenyl)ethynyl)trimethylsilane via a Sonogashira coupling can be completed in just 30 minutes with a 95% yield under microwave irradiation. beilstein-journals.org This represents a substantial improvement over conventional heating methods. organic-chemistry.org The rapid and uniform heating provided by microwaves can minimize the formation of side products and lead to cleaner reaction profiles. nih.govsmolecule.com

Synthesis of Complex Architectures Incorporating the this compound Unit

The this compound moiety serves as a versatile building block for the construction of more complex and functionally rich molecular architectures, particularly heterocyclic systems.

Construction of Aryl- and Alkynyl-Substituted Heterocycles

The ethynyl group of this compound provides a reactive handle for various cyclization and coupling reactions to form a diverse range of heterocycles. nih.govorganic-chemistry.org

One prominent application is in the synthesis of triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. mdpi.comresearchgate.net For instance, 4-ethynyl-1,2-dimethoxybenzene (B1333843) can react with substituted azides to form 1,2,3-triazole derivatives. researchgate.net

Furthermore, the this compound unit can be incorporated into more complex fused heterocyclic systems. For example, it is a key component in the synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives, which are of interest in medicinal chemistry. google.comgoogleapis.com Palladium-catalyzed reactions are also employed to synthesize 3-alkynyl substituted flavones from 3-iodoflavone and terminal alkynes. researchgate.net Additionally, the synthesis of 6-aryl-4-azidocinnolines can be achieved through a route involving a Richter-type cyclization of 2-ethynyl-4-aryltriazenes. mdpi.com These azidocinnolines can then undergo click reactions with alkynes to produce 4-triazolylcinnolines. mdpi.com The synthesis of substituted meta-hetarylanilines can be achieved from heterocycle-substituted 1,3-diketones in a one-pot, three-component reaction. beilstein-journals.org

| Starting Material(s) | Reaction Type | Product Heterocycle | Reference |

| 4-ethynyl-1,2-dimethoxybenzene, Substituted azides | CuAAC (Click Chemistry) | 1,2,3-Triazole | researchgate.net |

| This compound derivatives | - | Pyrazolo[3,4-d]pyrimidine | google.comgoogleapis.com |

| 3-iodoflavone, Terminal alkynes | Palladium-catalyzed coupling | 3-alkynyl substituted flavone | researchgate.net |

| 2-ethynyl-4-aryltriazenes | Richter-type cyclization | 4-bromo-6-arylcinnoline | mdpi.com |

| Heterocycle-substituted 1,3-diketones, Acetone, Amines | Three-component benzannulation | meta-hetarylaniline | beilstein-journals.org |

Synthesis of 1,3-Butadiynamides and Related Conjugated Systems

The this compound scaffold can be extended to form highly conjugated systems like 1,3-butadiynamides. These compounds are valuable precursors in organic synthesis, particularly for constructing complex molecular architectures. mdpi.com The synthesis of 1,3-butadiynamides can be achieved through several methods, including oxidative Glaser-Hay coupling of terminal ynamides or Cadiot-Chodkiewicz cross-coupling reactions. mdpi.com

Once formed, 1,3-butadiynamides containing the dimethoxyphenyl group can undergo further transformations. For example, gold-catalyzed reactions of 2,5-dimethoxyphenyl-tethered 1,3-butadiynamides can lead to the formation of fused N-heterocyclic structures. mdpi.comresearchgate.net The outcome of these reactions can be influenced by the reaction conditions and the substitution pattern on the dimethoxybenzene ring. mdpi.com These reactions highlight the utility of the this compound unit in building complex, polycyclic aromatic systems. mdpi.com

Formation of Di- and Polyalkynylated Benzoquinone Derivatives

The synthesis of di- and polyalkynylated benzoquinone derivatives is a significant area of research, driven by the unique electronic properties of these compounds which make them attractive candidates for applications in materials science. The introduction of multiple alkyne substituents onto a benzoquinone core allows for the fine-tuning of its acceptor properties and the extension of its π-conjugated system. A common and effective strategy for the synthesis of these molecules involves the initial construction of a polysubstituted dimethoxybenzene ring, followed by oxidative demethylation to yield the target benzoquinone.

A general and convenient approach for the preparation of 2,3-dialkynyl-1,4-benzoquinones has been developed, which relies on a combination of regiospecific aromatic substitution, palladium-catalyzed Sonogashira cross-coupling reactions, and mild oxidation. Current time information in Bangalore, IN.kiku.dk This methodology, while not starting directly from this compound, provides a clear and adaptable pathway for the synthesis of its congeners and related di- and polyalkynylated structures.

The typical synthetic sequence commences with a suitably substituted 1,4-dimethoxybenzene (B90301). For instance, to achieve 2,3-dialkynylation, 1,4-dimethoxy-2,3-diiodobenzene is often used as a key intermediate. This diiodo-derivative serves as a scaffold for the introduction of two alkyne moieties via a double Sonogashira coupling reaction. kiku.dk The general scheme for this transformation is depicted below:

Scheme 1: General Synthesis of 2,3-Dialkynyl-1,4-benzoquinones

Iodination: 1,4-Dimethoxybenzene is first converted to 1,4-dimethoxy-2,3-diiodobenzene.

Sonogashira Coupling: The resulting diiodo compound undergoes a palladium-catalyzed cross-coupling reaction with a terminal alkyne (e.g., (trimethylsilyl)acetylene).

Oxidation: The 2,3-dialkynyl-1,4-dimethoxybenzene intermediate is then oxidized to the corresponding 2,3-dialkynyl-1,4-benzoquinone.

The Sonogashira coupling is a robust and versatile reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Following the successful installation of the alkyne groups, the final and crucial step is the oxidative demethylation of the dialkynyl-dimethoxybenzene intermediate to the desired benzoquinone. Ceric ammonium (B1175870) nitrate (B79036) (CAN) in an acetonitrile/water solvent system has been shown to be a mild and effective reagent for this transformation, providing the target 2,3-dialkynyl-1,4-benzoquinones in good yields. Current time information in Bangalore, IN.kiku.dk The use of CAN is advantageous as it often avoids harsh conditions that could compromise the integrity of the alkyne functionalities. scielo.br

The table below summarizes the key steps and typical yields for the synthesis of a representative 2,3-dialkynyl-1,4-benzoquinone, starting from 1,4-dimethoxy-2,3-diiodobenzene.

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 1,4-Dimethoxy-2,3-diiodobenzene, (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N, THF, 60 °C | 1,4-Dimethoxy-2,3-bis[(trimethylsilyl)ethynyl]benzene | 85 | kiku.dk |

| 2 | 1,4-Dimethoxy-2,3-bis[(trimethylsilyl)ethynyl]benzene | Ceric Ammonium Nitrate (CAN), CH₃CN/H₂O, rt | 2,3-Bis[(trimethylsilyl)ethynyl]-1,4-benzoquinone | Not specified | kiku.dk |

Further research has explored the synthesis of various substituted dialkynyl-1,4-benzoquinones, demonstrating the versatility of this synthetic approach. The table below provides data on the synthesis of different 2,3-dialkynyl-1,4-benzoquinone derivatives.

| Starting Alkyne | Resulting Benzoquinone Product | Yield of Sonogashira Coupling (%) | Yield of Oxidation (%) | Reference |

| Phenylacetylene | 2,3-Bis(phenylethynyl)-1,4-benzoquinone | 90 | 75 | kiku.dk |

| 1-Hexyne | 2,3-Di(hex-1-yn-1-yl)-1,4-benzoquinone | 82 | 78 | kiku.dk |

| (4-Methoxyphenyl)acetylene | 2,3-Bis[(4-methoxyphenyl)ethynyl]-1,4-benzoquinone | 88 | 72 | kiku.dk |

While the above examples illustrate the formation of 2,3-dialkynyl derivatives, the principles of iterative Sonogashira couplings and subsequent oxidation can be conceptually extended to synthesize more complex polyalkynylated systems, including those derived from this compound congeners. For instance, a dihalogenated derivative of this compound could serve as a precursor for the introduction of additional alkyne groups, leading to tri- or tetra-alkynylated benzene (B151609) structures, which could then be oxidized to the corresponding quinones.

Mechanistic Investigations of Reactivity and Transformation Pathways

Electronic Effects and Conjugation Dynamics of the Ethynyl (B1212043) Group

The ethynyl group is a versatile and influential functional group in organic chemistry. sci-hub.se Its linear geometry and the presence of two π-bonds contribute significantly to the electronic landscape of the molecule. sci-hub.se In 2-ethynyl-1,3-dimethoxybenzene, the ethynyl group acts as a weak electron-withdrawing group, a property stemming from the sp-hybridization of its carbon atoms, which imparts higher s-character and thus greater electronegativity compared to sp2 or sp3 hybridized carbons. sci-hub.se This electronic pull influences the electron density of the attached benzene (B151609) ring.

The π-system of the ethynyl group can engage in donor-acceptor interactions, similar to those observed with a phenyl ring, allowing it to function as a bioisostere for various groups in medicinal chemistry applications. sci-hub.se The conjugation between the ethynyl group and the 1,3-dimethoxybenzene (B93181) ring system allows for the delocalization of π-electrons across the molecule. This extended conjugation is crucial for its reactivity, particularly in cycloaddition and coupling reactions. The terminal alkyne's C-H bond is also more acidic (pKa ~25) than its alkene or alkane counterparts, making it susceptible to deprotonation and subsequent functionalization. sci-hub.se

Table 1: Key Physicochemical Properties of the Ethynyl Group

| Property | Value/Description | Reference |

|---|---|---|

| C≡C Bond Length | 1.21 Å | sci-hub.se |

| C-H Bond Length (in acetylene) | 1.06 Å | sci-hub.se |

| H-C-C Bond Angle | 180° | sci-hub.se |

| pKa of Terminal Alkyne C-H | ~25 | sci-hub.se |

| Electronegativity of sp-hybridized Carbon | 3.29 | sci-hub.se |

Role of the 1,3-Dimethoxybenzene Scaffold in Directing Reactivity and Regioselectivity

The 1,3-dimethoxybenzene scaffold plays a pivotal role in directing the reactivity and determining the regioselectivity of reactions involving this compound. The two methoxy (B1213986) groups are strong ortho-, para-directing activators due to their electron-donating resonance effects. This electronic influence significantly impacts the outcome of electrophilic substitution and metal-catalyzed reactions.

In the context of cycloaddition reactions, the position of the methoxy groups can tune the outcome of the transformation. mdpi.com For instance, in gold-catalyzed oxidative cascade cyclizations of related methoxyphenyl-tethered 1,3-butadiynamides, the position of the methoxy group dictates the reaction pathway. mdpi.com While a 2-methoxy group may remain intact, a 4-methoxy group can participate in a formal mdpi.commdpi.com sigmatropic enyne rearrangement. mdpi.com

The steric hindrance imposed by the methoxy groups, particularly the one at the ortho position to the ethynyl group, can also influence the approach of reagents and catalysts, thereby affecting the regioselectivity. Hirshfeld surface analysis of structures containing the 1,2-dimethoxybenzene (B1683551) moiety has identified the presence of self-complementary C—H...O dimeric interactions, suggesting that such non-covalent interactions could also play a role in organizing the transition state and influencing the reaction outcome. grafiati.com

In metal-catalyzed C-H functionalization reactions, the carbonyl function of a ketone can act as a directing group, pre-coordinating the metal catalyst and bringing it into proximity with the ortho C-H bond. nih.gov While this compound does not possess a ketone, the principle of directing groups is highly relevant. The oxygen atoms of the methoxy groups can act as Lewis basic sites, potentially coordinating with a metal catalyst and directing its reactivity towards specific positions on the aromatic ring.

Catalytic and Non-Catalytic Reaction Mechanisms

The transformation of this compound and related compounds can proceed through various catalytic and non-catalytic pathways, leading to a diverse array of products.

Gold catalysts, particularly Au(I) complexes, are exceptionally effective in activating alkynes towards nucleophilic attack. acs.org In the context of oxidative cascade cyclizations, a gold catalyst activates the alkyne, making it susceptible to oxidation. mdpi.com A common mechanistic feature is the generation of a reactive α-carbonyl gold carbene species. mdpi.com

For example, in the gold-catalyzed reaction of methoxyphenyl-tethered 1,3-butadiynamides with an oxidant like pyridine (B92270) N-oxide, the gold-activated alkyne is oxidized to an α-carbonyl gold carbenoid. mdpi.com This intermediate can then undergo several transformations depending on the substitution pattern of the aromatic ring. mdpi.com One possible pathway involves an intramolecular cyclopropanation of the arene unit by the carbenoid to form a norcaradiene intermediate. mdpi.com This can be followed by a mdpi.commdpi.com sigmatropic enyne cycloisomerization between a vinyl methoxy ether and the gold-activated alkynyl moiety, leading to the formation of an oxocarbenium ion which, after hydrolysis, yields the final product. mdpi.com

Another pathway for the α-carbonyl gold carbene involves a formal [2+1] cycloaddition with the adjacent arene moiety, also forming a norcaradiene intermediate. mdpi.com Subsequent ring expansion to a cycloheptatriene (B165957) and intramolecular enyne cycloisomerization can lead to complex tricyclic products. mdpi.com The regioselectivity and the specific reaction pathway are highly dependent on the position of the methoxy groups on the benzene ring. mdpi.com

Table 2: Mechanistic Steps in Gold-Catalyzed Oxidative Cascade Cyclizations

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Activation of the alkyne by the gold catalyst. | Gold-π-alkyne complex | acs.org |

| 2 | Oxidation of the gold-activated alkyne. | α-carbonyl gold carbenoid | mdpi.com |

| 3a | Intramolecular cyclopropanation of the arene. | Norcaradiene | mdpi.com |

| 3b | Formal [2+1] cycloaddition with the arene. | Norcaradiene | mdpi.com |

| 4 | Subsequent rearrangements (e.g., mdpi.commdpi.com sigmatropic, ring expansion). | Varies (e.g., Oxocarbenium ion, Cycloheptatriene) | mdpi.com |

While metal catalysis is a powerful tool, metal-free reactions offer advantages in terms of cost, toxicity, and ease of product purification. For alkynes like this compound, metal-free addition and annulation reactions are valuable transformations.

A metal-free formal [4+2] propargylic cycloaddition has been developed between aza-ortho-quinone methides (aza-oQMs), generated in situ from ethynyl benzoxazinanones, and indole (B1671886) derivatives. researchgate.net This reaction proceeds under mild conditions, often at room temperature, and provides access to polycyclic indolines with high diastereoselectivity. researchgate.net The mechanism involves the base-assisted in situ generation of the highly reactive aza-oQM from the ethynyl benzoxazinanone. This intermediate then undergoes a formal [4+2] cycloaddition with the indole.

In a related context, the reaction of ethynyl benzoxazinanones with a Brønsted base can generate an intermediate that participates in formal [4+2] propargylic annulation reactions. researchgate.net These reactions demonstrate that the ethynyl group can be a key participant in cycloadditions without the need for a metal catalyst.

Furthermore, metal-free domino reactions have been reported for the synthesis of complex sulfur-containing polycyclic aromatic compounds starting from 1-halo-2-ethynylbenzenes. researchgate.net These reactions can proceed through a unique domino radical anion pathway, highlighting the diverse reactivity of the ethynyl group even in the absence of transition metals. researchgate.net

Sophisticated Spectroscopic and Computational Characterization of 2 Ethynyl 1,3 Dimethoxybenzene Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for elucidating the intricate structural and photophysical properties of 2-ethynyl-1,3-dimethoxybenzene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 1-ethynyl-3,5-dimethoxybenzene, a related compound, the methoxy (B1213986) protons typically appear as a singlet, while the aromatic and ethynyl (B1212043) protons show characteristic chemical shifts and coupling patterns. nih.gov For instance, in a deuterated chloroform (B151607) solvent, the methoxy protons (OCH₃) of 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene are observed as a singlet at 3.81 ppm. iucr.org The aromatic protons appear as a triplet at 6.48 ppm and a doublet at 6.70 ppm, with the singlet for the central benzene (B151609) ring protons at 7.51 ppm. iucr.org

The ¹³C NMR spectrum provides complementary information. For 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene, the carbon signals are observed at 55.3 (methoxy), 88.6, 91.3 (ethynyl), and 102.0, 109.4, 123.0, 124.3, 131.6, 160.6 (aromatic) ppm. iucr.org These shifts are indicative of the electronic environment of each carbon atom within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (OCH₃) | 3.81 (s) | 55.3 |

| Aromatic (t) | 6.48 | 102.0 |

| Aromatic (d) | 6.70 | 109.4 |

| Aromatic (s) | 7.51 | 123.0, 124.3, 131.6, 160.6 |

| Ethynyl (C≡C) | - | 88.6, 91.3 |

Data for 1,4-bis[(3,5-dimethoxyphenyl)ethynyl]benzene in CDCl₃. iucr.org

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to investigate the photophysical properties of these compounds, revealing how they interact with light. The extended π-conjugation in ethynyl-containing aromatic compounds often leads to interesting absorption and emission characteristics.

Derivatives of this compound typically exhibit absorption maxima in the ultraviolet region, with the specific wavelength depending on the extent of conjugation and the nature of substituents. For example, studies on pyrrole-hydroquinone dyads linked by an ethynyl bridge show distinct absorption bands that are influenced by the electronic communication between the two aromatic systems. beilstein-journals.org The UV-Vis spectra of 2,3-dialkynyl-1,4-benzoquinones, which share structural similarities, display bands that are red-shifted compared to the parent benzoquinone, indicating the effect of the ethynyl substituents on the electronic transitions. kiku.dk

Fluorescent compounds derived from 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole (B189464) linked to aromatic units via an acetylenic bridge show UV-Vis absorption in the range of 426–437 nm and emit in the green region of the visible spectrum. sci-hub.se This highlights the potential of the ethynyl linker to create materials with specific light-emitting properties.

Advanced Crystallographic Studies

Advanced crystallographic techniques provide a definitive view of the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions.

X-ray Diffraction for Solid-State Molecular Geometry and Conformation

For instance, the crystal structure of 1,4-bis[(2,6-dimethoxyphenyl)ethynyl]benzene shows two crystallographically independent molecules. iucr.org One is planar, while the other is non-planar with a significant dihedral angle between the central and terminal benzene rings. iucr.org This demonstrates how subtle packing forces can influence molecular conformation. In another example, 1-chloro-3-ethynyl-2,4-dimethoxybenzene, one methoxy group is nearly coplanar with the benzene ring, while the other is almost orthogonal. iucr.org These conformational preferences are critical for understanding the molecule's properties and how it interacts with its neighbors in the crystal lattice.

Table 2: Selected Crystallographic Data for a Dimethoxybenzene Derivative.

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) |

|---|---|---|---|

| 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene | Monoclinic | P2₁/c | 67.7 (1) |

| 1-Chloro-3-ethynyl-2,4-dimethoxybenzene | Monoclinic | P2₁/c | 86.5 (4) |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Computations

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a theoretical framework to complement experimental findings. These methods allow for the calculation of molecular structures, energies, and spectroscopic properties.

DFT calculations can be used to optimize the geometry of this compound derivatives, providing theoretical bond lengths and angles that can be compared with experimental X-ray data. nih.govresearchgate.net These calculations also yield information about the frontier molecular orbitals (HOMO and LUMO), which is essential for understanding the electronic properties and reactivity of the molecules. beilstein-journals.orgtechscience.com

TD-DFT is particularly useful for predicting electronic absorption spectra. techscience.comrsc.org By calculating the energies of electronic transitions, TD-DFT can help to assign the absorption bands observed in experimental UV-Vis spectra. rsc.org For example, TD-DFT calculations have been successfully used to investigate the electronic structures and excitation states of complex molecules, providing insights into their photophysical behavior. rsc.org The combination of DFT and TD-DFT offers a powerful approach to understanding the structure-property relationships in this compound derivatives. academie-sciences.fr

Elucidation of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic characteristics of aromatic ethynyl compounds are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's reactivity, kinetic stability, and optical and electronic properties. wuxibiology.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the energies of these orbitals and predicting the resulting energy gap. researchgate.netresearchgate.net

For derivatives of this compound, the HOMO is expected to be primarily localized on the electron-rich dimethoxybenzene ring, as the methoxy groups are strong electron donors that raise the energy of the HOMO. Conversely, the LUMO is typically distributed across the π-conjugated system, including the ethynyl group and the aromatic ring. The interaction between the donor (dimethoxybenzene) and the π-system of the ethynyl group can lead to a smaller HOMO-LUMO gap compared to the unsubstituted parent compounds. This reduced gap is a key indicator of potential intramolecular charge transfer (ICT) characteristics upon photoexcitation. researchgate.net

Studies on analogous systems provide insight into the expected values. For instance, research on pyrroles connected to a p-dimethoxybenzene unit through various linkers demonstrated that the HOMO-LUMO gap is highly dependent on the degree of conjugation. beilstein-journals.orgnih.gov Systems with conjugated linkers (like ethynyl or ethene) show significantly smaller gaps than those with non-conjugated aliphatic linkers. beilstein-journals.orgnih.gov Similarly, computational studies on other ethynylated aromatic systems have reported energy gaps in the range of 3.5 to 4.6 eV, depending on the specific substituents and the level of theory used. researchgate.netanalis.com.my For example, a study on a naphthalen-1-yl ethynylated chalcone (B49325) derivative calculated a HOMO-LUMO gap of 3.51 eV using DFT methods. analis.com.my Introducing electron-donating groups generally decreases the gap, suggesting that this compound and its derivatives would possess relatively small energy gaps, making them suitable for applications in optoelectronics. researchgate.net

| Compound/Derivative Family | Calculated HOMO-LUMO Gap (eV) | Computational Method | Key Structural Features |

|---|---|---|---|

| Naphthalen-1-yl Ethynylated Chalcone | 3.51 | DFT/B3LYP/6-31G(d,p) | Extended π-conjugation with ethynyl and chalcone moieties. analis.com.my |

| Indole-based Dyes | 3.93 - 4.65 | TD-DFT/CAM-B3LYP/6-311G(d,p) | Investigated as materials for organic light-emitting diodes (OLEDs). researchgate.net |

| Pyrrole-p-dimethoxybenzene (Ethynyl Linker) | ~4.5 | DFT | Conjugated system via an ethynyl linker between donor and acceptor units. nih.gov |

| Pictet-Spengler Reactant (Methoxy-substituted) | 7.93 | Not Specified | Methoxy group lowered the energy gap compared to the unsubstituted analogue. wuxibiology.com |

Theoretical Prediction of Electronic Properties and Charge Transfer

Theoretical calculations are crucial for predicting the electronic behavior of this compound derivatives, particularly the phenomenon of intramolecular charge transfer (ICT). ossila.com ICT occurs in "push-pull" molecules where electron-donating groups (the "push") and electron-accepting groups (the "pull") are connected by a π-conjugated bridge. ossila.comrsc.org In this compound, the two methoxy groups act as powerful electron donors, while the ethynyl-benzene system serves as the conjugated bridge and electron acceptor. This architecture facilitates the transfer of electron density from the dimethoxy-substituted ring to the rest of the molecule upon electronic excitation. rsc.org

Computational studies on similar donor-π-acceptor systems have shown that photoexcitation leads to a significant change in the molecule's dipole moment, which is a hallmark of a charge-separated excited state. rsc.org For instance, in diphenylamine-substituted oxadiazole derivatives, theoretical calculations predicted that electrons transfer from the terminal donor groups to the central acceptor rings, with a calculated increase in dipole moment of over 20 D upon reaching the excited state. rsc.org The introduction of an additional benzene ring into the acceptor part further increased the charge transfer distance and strength. rsc.org

Applying these principles, it is predicted that in this compound derivatives, the HOMO-to-LUMO transition would correspond to a π-π* excitation with substantial ICT character. This charge transfer is expected to be enhanced in polar solvents, which stabilize the more polar excited state. unige.ch Furthermore, studies on molecular wires incorporating tetramethoxybenzene have demonstrated that multiple alkoxy substituents have a significant positive influence on charge-transfer properties, creating an electron-rich bridge that facilitates faster charge transfer compared to unsubstituted phenylene spacers. unige.ch This suggests that the 1,3-dimethoxy substitution pattern is highly effective in promoting efficient charge transfer through the ethynyl linkage.

Computational Insights into Conformational Landscapes and Dynamics

The three-dimensional structure and flexibility of this compound derivatives play a vital role in their properties. Computational chemistry provides powerful tools to explore their conformational landscapes, identifying stable conformers and the energy barriers to rotation for key functional groups. The primary sources of conformational flexibility in this molecule are the rotations of the two methoxy groups around their C(aryl)-O bonds.

Studies on related dimethoxybenzene isomers have established that the barriers to this rotation are significant. colostate.eduresearchgate.net In particular, the meta-isomer (1,3-dimethoxybenzene) exhibits a substantially higher rotational barrier for the methoxy groups compared to the ortho-isomer. colostate.edu This increased barrier is attributed to electronic effects rather than simple steric hindrance. colostate.edu Ab initio calculations on o-dimethoxybenzene have shown that the most stable conformation has the methoxy groups coplanar with the benzene ring, though a second, nearly perpendicular conformation is only slightly higher in energy (0.16 kcal/mol). researchgate.net For 1,2-dimethoxybenzene (B1683551), rotationally resolved electronic spectroscopy confirmed a planar heavy-atom structure in both its ground and excited states. acs.org

For more complex derivatives, such as 1,3,5-tris(3″-ethynylbiphenyl-2′-yl)benzene, temperature-dependent NMR spectroscopy combined with DFT calculations has been used to quantify conformational dynamics. researchgate.net These studies successfully calculated the energy difference between major conformers (~2 kJ/mol) and the rotational barrier (ΔG‡rot of ~77 kJ/mol), demonstrating the power of combining experimental and computational approaches. researchgate.net It is expected that for this compound, the methoxy groups would have preferred planar orientations to maximize resonance with the aromatic ring, but that they can rotate with quantifiable energy barriers. The ethynyl group itself is largely rigid, acting as a linear spacer.

Analysis of Intermolecular Interactions, including Cation-Pi and Halogen Bonding

Beyond intramolecular properties, computational methods can illuminate how these molecules interact with their environment through non-covalent forces.

Cation-π Interactions: The π-electron cloud of an aromatic ring creates a region of partial negative charge on its face, allowing it to engage in favorable electrostatic interactions with cations. caltech.eduproteopedia.org This is known as a cation-π interaction. The strength of this interaction is significantly enhanced by the presence of electron-donating substituents on the ring. The two methoxy groups in this compound are strong electron donors, which increase the electron density of the benzene ring's π-system. Consequently, this molecule and its derivatives are predicted to be excellent platforms for strong cation-π binding. caltech.edu These interactions are energetically significant, with binding energies that can be competitive with hydrogen bonds, and they play a crucial role in molecular recognition and the stability of polymer complexes. caltech.educhemrxiv.org

Halogen Bonding: Halogen bonding is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. acs.orgethz.ch This interaction is highly directional and has become a reliable tool in crystal engineering and supramolecular chemistry. acs.org For this interaction to occur in a derivative of this compound, a halogen atom must be incorporated, for example, by creating an iodoethynyl derivative.

Systematic studies on para-substituted (iodoethynyl)benzene (B1606193) derivatives have shown a strong linear free-energy relationship between the halogen bond strength and the electronic nature of the substituent on the ring. acs.org Electron-withdrawing groups enhance the positive character of the σ-hole on the iodine atom, leading to stronger halogen bonds. Conversely, electron-donating groups, such as the two methoxy groups in the 1,3-positions, would be expected to decrease the electrophilicity of the σ-hole, thereby weakening the halogen bond compared to an unsubstituted (iodoethynyl)benzene. acs.orgethz.ch Despite this, iodoethynyl moieties, in general, are considered strong halogen bond donors, capable of forming diverse self-associating motifs in the solid state. ethz.chresearchgate.net

Multifaceted Applications and Functional Implementations in Contemporary Chemical Science

Engineering of Organic Sensitizers for Energy Conversion Devices

Integration into Dye-Sensitized Solar Cell (DSSC) Architectures

The structural motif of 2-Ethynyl-1,3-dimethoxybenzene is integral to the π-linker of novel organic sensitizers. In one study, an organic sensitizer (B1316253) was synthesized incorporating 1,3-dimethoxybenzene (B93181) as a key component of the π-linker, connecting a D35 donor unit to an acceptor group. This design strategy aims to leverage the electronic properties of the dimethoxybenzene unit to enhance the performance of the resulting DSSC.

The performance of a DSSC device fabricated with a sensitizer containing the 1,3-dimethoxybenzene moiety was systematically evaluated. The key photovoltaic parameters underscore its functionality within the solar cell architecture.

Photovoltaic Performance of a DSSC Featuring a 1,3-Dimethoxybenzene-Based π-Linker

| Parameter | Value |

|---|---|

| Short-Circuit Current Density (JSC) | 4.0 mA cm-2 |

| Open-Circuit Voltage (VOC) | 610 mV |

| Fill Factor (FF) | 0.53 |

| Power Conversion Efficiency (η) | 1.3% |

These results demonstrate the viability of incorporating the 1,3-dimethoxybenzene unit into the molecular framework of organic sensitizers for energy conversion applications.

Optimization of π-Linker Functionality for Electron Transfer and Light Harvesting

The π-linker in a D-π-A sensitizer serves multiple functions: it provides structural rigidity, extends the π-conjugation system of the chromophore, and mediates the electronic communication between the donor and acceptor moieties. frontiersin.org An extended conjugation is desirable as it typically leads to a red-shift in the absorption spectrum, allowing the dye to harvest a broader range of the solar spectrum. frontiersin.org The ethynyl (B1212043) group present in this compound is a widely used component in π-linkers for this purpose. Ethynyl-linked porphyrin trimers and other complex dyes have been developed to enhance light-harvesting regions, with some devices showing spectral sensitivity up to 900 nm. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular architectures from smaller building blocks. The structural features of this compound make it a promising candidate for designing synthons for self-assembly processes.

Design of Halogen-Bonded Supramolecular Frameworks and Macrocycles

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). This interaction has emerged as a powerful tool for crystal engineering and the construction of supramolecular organic frameworks (XBOFs). nih.govrsc.org Molecules containing electron-rich functionalities, such as alkynes and oxygen atoms, can serve as effective halogen bond acceptors.

The this compound molecule possesses two potential halogen bond acceptor sites: the π-electron cloud of the ethynyl group and the lone pairs on the oxygen atoms of the two methoxy (B1213986) groups. These sites can interact with halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) to form extended chains or more complex two- and three-dimensional networks. rsc.orgresearchgate.net Research on hexasubstituted benzenes featuring methoxy groups has shown that while supramolecular interactions occur, steric hindrance between bulky methoxy groups and adjacent halogen atoms can also introduce repulsive forces, influencing the final geometry of the assembly. nih.gov This interplay of attractive and repulsive forces allows for fine control over the resulting supramolecular architecture.

Construction of Resorcinresearchgate.netarene Tetraethers and Analogous Host Molecules

The core structure of this compound, namely 1,3-dimethoxybenzene, is a direct precursor for the synthesis of important host molecules like resorcinarenes. Specifically, C-unalkylated calix nih.govresorcinarene octamethyl ether has been prepared through the acid-catalyzed condensation of 1,3-dimethoxybenzene with paraformaldehyde. researchgate.net

This reaction forms a macrocyclic tetramer, a class of molecules known for their ability to form host-guest complexes. The conformation of the resulting calix nih.govresorcinarene can be controlled by the reaction conditions. The use of a large amount of concentrated HCl as a catalyst preferentially yields a chair-like conformation. researchgate.net This chair-like isomer can be converted to a boat-like conformation upon heating, demonstrating conformational flexibility that is crucial for molecular recognition and binding applications. researchgate.net The ability to construct such sophisticated host molecules from the simple 1,3-dimethoxybenzene framework highlights its foundational role in supramolecular and host-guest chemistry. researchgate.net

Development of Active Agents in Chemical Biology and Medicinal Chemistry Research

While this compound itself is primarily utilized as a chemical intermediate, its core structural motif, the dimethoxy-substituted phenyl group, is a recurring fragment in molecules designed for biological applications. medchemexpress.commedchemexpress.com Dimethoxyphenyl moieties are present in a range of compounds investigated for their potential as therapeutic agents. nih.govsigmaaldrich.com

For instance, the 3,4-dimethoxyphenethylamine (B193588) (DMPEA) scaffold, an analog of dopamine, is a known chemical structure in pharmacology. wikipedia.org Furthermore, various molecules containing dimethoxybenzene have been explored as potential inhibitors of fibroblast growth factor receptor (FGFR) for anticancer applications. nih.gov In the synthesis of these potential inhibitors, a common step involves the Sonogashira coupling of a heterocyclic core with a substituted phenylacetylene, such as 3,5-dimethoxyphenylacetylene, a compound structurally analogous to this compound. nih.gov This indicates that this compound can serve as a valuable synthon, providing the dimethoxyphenyl group via its reactive ethynyl handle for building more complex, biologically active molecules. The presence of sulfur- and fluorine-containing molecules with a dimethoxyphenyl group has also been studied in medicinal chemistry for their biological activities. nih.gov

Precursors for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

The compound this compound serves as a valuable starting material in the synthesis of heterocyclic structures designed as inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. Its over-expression in many tumors creates an immunosuppressive microenvironment, allowing cancer cells to evade immune detection. Consequently, the development of IDO1 inhibitors is a significant focus in cancer immunotherapy.

The chemical reactivity of the terminal alkyne group in this compound is central to its role as a precursor. This functionality allows for its participation in cycloaddition reactions to form stable heterocyclic rings, which are common scaffolds in enzyme inhibitors. Specifically, it can be used in the synthesis of 1,2,3-triazole derivatives. For instance, this compound is reacted with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN3), to construct a 4-aryl-1,2,3-triazole ring. The resulting product, 4-(2,6-dimethoxyphenyl)-1,2,3-triazole, incorporates the dimethoxybenzene moiety into a larger scaffold designed to bind effectively within the active site of the IDO1 enzyme. This synthetic strategy leverages the reliability of alkyne-azide cycloaddition to build complex molecules with potential therapeutic applications.

Scaffolds for Fibroblast Growth Factor Receptor (FGFR) Inhibitor Design and Reactivity

In the field of oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial target, as its aberrant activation is implicated in various cancers. The design of potent and selective FGFR inhibitors is an active area of research, and the dimethoxybenzene moiety has been identified as a key structural feature for enhancing inhibitor selectivity. This compound provides this important "selectivity-enhancing motif" along with a reactive ethynyl group that facilitates its incorporation into larger, more complex inhibitor molecules.

The dimethoxybenzene group is known to fit into a specific back pocket of the FGFR kinase domain, forming favorable van der Waals interactions with surrounding amino acid residues. This interaction helps to anchor the inhibitor and contributes to its high binding affinity and selectivity over other kinases. The ethynyl portion of this compound acts as a rigid and linear linker, allowing the dimethoxybenzene group to be precisely positioned within the target protein.

Its utility is prominently demonstrated in the synthesis of advanced FGFR inhibitors through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. nih.govscienceopen.com This reaction enables the direct linkage of the ethynyl group to an aryl or heteroaryl halide on the core scaffold of the inhibitor. This synthetic approach is highly efficient for creating a carbon-carbon bond and is a cornerstone in the construction of a diverse library of potential drug candidates for structure-activity relationship (SAR) studies. For example, compounds incorporating a dimethoxyphenyl-ethynyl group have been synthesized and shown to possess potent enzymatic activity, with some candidates demonstrating efficacy in in vivo xenograft mouse models. nih.govnih.gov

| Compound Class | Synthetic Reaction | Role of this compound | Resulting Feature |

| IDO1 Inhibitors | Alkyne-Azide Cycloaddition | Provides the aryl-alkyne component | Forms a 4-(2,6-dimethoxyphenyl)-1,2,3-triazole core |

| FGFR Inhibitors | Sonogashira Coupling | Provides the ethynyl-dimethoxybenzene motif | Introduces a selectivity-enhancing group into the scaffold nih.govscienceopen.com |

Generation of Redox-Active Materials for Electrochemical Applications

Dimethoxybenzene derivatives are recognized for their redox activity, making them suitable components for electroactive materials used in applications such as non-aqueous redox flow batteries. nih.gov The core 1,3-dimethoxybenzene unit can undergo reversible electrochemical oxidation. In this process, the molecule can lose electrons to form a radical cation and subsequently a quinone-like structure, a transformation that can be harnessed for charge storage.

The presence of the ethynyl group in this compound provides a direct pathway to creating stable, high-performance redox-active polymers. Through polymerization of the alkyne functionality, a conjugated polymer backbone can be formed, with the redox-active dimethoxybenzene units appended along the chain. This polymeric structure offers several advantages over small-molecule redox materials, including potentially higher stability, reduced solubility in electrolytes (which prevents crossover in batteries), and improved film-forming properties for electrode fabrication.

The electrochemical properties of these materials are influenced by the electron-donating nature of the two methoxy groups, which lower the oxidation potential of the benzene (B151609) ring, making the redox process more accessible. The resulting polymers can be electrochemically cycled between neutral and oxidized states, enabling their function as an active material in energy storage systems. While extensive research has focused on 1,4-dimethoxybenzene (B90301) derivatives, the principles of their electrochemical behavior are directly applicable to materials derived from the 1,3-isomer. nih.govresearchgate.net

| Derivative Family | Core Redox Unit | Key Electrochemical Process | Potential Application |

| Dimethoxybenzenes | 1,3-Dimethoxybenzene | Reversible oxidation to quinone-like species | Active materials for redox flow batteries nih.gov |

| Poly(ethynyl-arenes) | Pendant Dimethoxybenzene | Polymer backbone oxidation/reduction | Stable electrodes for energy storage |

Advanced Materials Science and Optoelectronics

Tunable Electronic and Optical Properties for Optoelectronic Applications

The structure of this compound, which combines an electron-rich dimethoxybenzene ring with a π-conjugating ethynyl group, makes it an excellent building block for organic optoelectronic materials. When incorporated into conjugated polymers, often as a comonomer in donor-acceptor (D-A) systems, this unit allows for precise tuning of the material's electronic and optical properties.

The two methoxy groups act as electron-donating substituents, which raises the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. The rigid ethynyl linker ensures effective π-conjugation along the polymer backbone, which tends to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. The combination of these effects leads to a reduction in the material's HOMO-LUMO gap (bandgap). This is a critical parameter in optoelectronics, as a lower bandgap allows the material to absorb lower-energy photons, effectively red-shifting its absorption spectrum. mdpi.com

This principle is widely used in the design of organic semiconductors for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). By strategically combining electron-donating monomers like this compound with various electron-accepting comonomers via reactions like the Sonogashira coupling, chemists can create a wide range of polymers with tailored absorption profiles, emission colors, and charge transport characteristics. mdpi.com

| Polymer Property | Influencing Structural Feature | Effect |

| HOMO Energy Level | Electron-donating dimethoxy groups | Raises HOMO level |

| LUMO Energy Level | Extended π-conjugation from ethynyl group | Lowers LUMO level |

| Optical Bandgap | Combined effect of HOMO/LUMO modulation | Narrows the bandgap, red-shifts absorption mdpi.com |

| Solubility & Processability | (Not inherent, but added via side chains) | Enables solution-based device fabrication |

Fluorescent Scaffolds and Dyes

Molecules that possess both rigidity and extended π-conjugation often exhibit fluorescence, and derivatives of this compound are no exception. The combination of the aromatic ring and the linear, rigid ethynyl group creates a scaffold that is conducive to efficient light emission. When this molecule absorbs a photon of a specific energy, an electron is promoted to an excited state. The structural rigidity of the molecule limits non-radiative decay pathways (e.g., through vibrations or rotations), thereby increasing the probability that the electron will return to the ground state by emitting a photon, a process observed as fluorescence.

The specific properties of the fluorescence, such as the emission wavelength (color) and quantum yield (brightness), can be tuned by further chemical modification. For example, coupling this compound to other aromatic or heterocyclic systems can extend the π-system, typically shifting the emission to longer wavelengths (a bathochromic shift). The electron-donating character of the methoxy groups also plays a role in modulating the electronic structure and, consequently, the fluorescence properties. This makes the compound a useful building block for creating novel fluorescent dyes and probes for applications in bio-imaging, sensing, and as emissive materials in organic light-emitting diodes (OLEDs).

Catalysis and Synthetic Methodological Development

This compound serves as a key substrate in the development and optimization of modern catalytic reactions, particularly the Sonogashira cross-coupling reaction. rsc.org This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is one of the most powerful tools in synthetic organic chemistry for constructing complex aromatic and conjugated systems.

Due to its well-defined structure, this compound is frequently used as a model substrate to evaluate the efficacy of new catalyst systems. Research in this area focuses on developing catalysts that are more active, stable, and versatile. For example, studies have used this substrate to test novel palladium precatalysts and phosphine (B1218219) ligands designed to facilitate copper-free Sonogashira couplings. rsc.orgacs.org A major goal of this research is to develop protocols that proceed under milder conditions (e.g., room temperature), require lower catalyst loadings, and tolerate a wider range of functional groups. acs.org

Furthermore, this substrate is valuable for investigating and solving common challenges in Sonogashira couplings, such as the undesired side reaction of alkyne homocoupling (Glaser coupling). By using this compound in comparative studies, chemists can refine reaction conditions—such as the choice of base, solvent, and catalyst—to maximize the yield of the desired cross-coupled product while minimizing byproducts. acs.org Its use in these methodological studies contributes to the broader advancement of synthetic chemistry.

Role in Homogeneous Gold Catalysis for Sustainable Processes

Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, valued for its mild reaction conditions and unique reactivity, particularly in the activation of alkynes. mdpi.com While direct studies detailing the specific applications of this compound in this area are not extensively documented, its structural features—an activated alkyne and an electron-rich aromatic ring—suggest a significant potential role. The principles of gold catalysis strongly support its utility in sustainable chemical transformations. mdpi.comnih.gov

Gold catalysts, typically cationic gold(I) complexes, are potent π-acids that can activate carbon-carbon triple bonds towards nucleophilic attack. mdpi.comsmith.edu The electron-donating methoxy groups on the benzene ring of this compound enhance the nucleophilicity of the aromatic system. This makes it a suitable substrate for intramolecular reactions, where the aromatic ring itself acts as the nucleophile, or for intermolecular reactions with other nucleophiles. unica.it

In the context of sustainable processes, gold catalysis offers several advantages. The reactions are often highly atom-economical, proceeding with high selectivity under mild conditions, which reduces energy consumption and waste generation. mdpi.com Gold catalysts can be effective at very low loadings, minimizing the amount of metal required. unica.it Furthermore, the development of recyclable gold catalysts is an active area of research, aiming to enhance the economic and environmental viability of these processes. unica.it The potential for this compound to participate in such gold-catalyzed reactions aligns with the goals of green chemistry by enabling complex molecular architectures to be assembled efficiently and with minimal environmental impact.

Application in Meta-Selective C-H Radiofluorination Methodologies

A significant application of derivatives of the 1,3-dimethoxybenzene core structure is in the field of medical imaging, specifically in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). A sequential iridium/copper-mediated method has been developed for the meta-selective C-H radiofluorination of (hetero)arenes, a process for which 1,3-dimethoxybenzene serves as a key substrate. nih.govnih.gov This methodology is crucial for the late-stage introduction of the fluorine-18 (B77423) (¹⁸F) isotope into complex molecules. nih.gov

The process involves a two-step sequence. First, an iridium-catalyzed C(sp²)–H borylation of the arene affords a (hetero)aryl pinacolboronate (BPin) ester. nih.govnih.gov This intermediate is then subjected to a copper-mediated radiofluorination using [¹⁸F]tetrabutylammonium fluoride (B91410). nih.govnih.gov This approach circumvents the need to isolate the often-unstable boronate ester intermediates and can be performed on a benchtop without the need for specialized equipment like a Schlenk line or glovebox. nih.govnih.gov

For 1,3-dimethoxybenzene, this automated process leads to the formation of [¹⁸F]1-fluoro-3,5-dimethoxybenzene. nih.govnih.gov The reaction proceeds with high radiochemical yield and purity, as detailed in the table below.

Table 1: Radiochemical Yield and Purity of [¹⁸F]1-fluoro-3,5-dimethoxybenzene

| Product | Isolated Radiochemical Yield | Radiochemical Purity | Molar Activity (Aₘ) |

|---|---|---|---|

| [¹⁸F]1-fluoro-3,5-dimethoxybenzene | 37 ± 5% | >99% | 0.52 Ci/μmol (19.24 GBq/μmol) |

Data sourced from a study on sequential Ir/Cu-mediated meta-selective C-H radiofluorination. nih.govnih.gov

This method's ability to achieve meta-selective fluorination is a significant advantage, as this substitution pattern can be challenging to obtain through traditional electrophilic fluorination methods. The high yields and purities achieved underscore the robustness and potential for broader application of this technique in the synthesis of ¹⁸F-labeled radiotracers for PET imaging. nih.gov

Prospective Research Directions and Uncharted Territories

Innovations in Sustainable Synthesis and Green Chemistry Approaches

Future research into the synthesis of 2-ethynyl-1,3-dimethoxybenzene and its derivatives is increasingly likely to prioritize sustainability and green chemistry principles. The goal is to develop methods that are more efficient, produce less waste, and utilize less hazardous materials compared to traditional protocols.

Key areas of innovation include the refinement of existing catalytic methods and the exploration of novel reaction pathways. For instance, the Sonogashira coupling, a common method for synthesizing aryl alkynes, can be made more sustainable by developing catalysts that are more efficient, reusable, or derived from earth-abundant metals. tandfonline.com The use of green oxidants like air could also be incorporated into synthetic cascades involving this compound. frontiersin.org

Another promising direction is the adoption of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and procedural simplicity. aablocks.com Designing MCRs that utilize this compound as a key building block could provide rapid access to diverse and complex molecular architectures. aablocks.commdpi.com Furthermore, the application of alternative energy sources, such as ultrasound irradiation, has been shown to accelerate reactions and improve yields in the synthesis of complex heterocyclic systems, a strategy that could be applied here. aablocks.com

Table 1: Potential Green Chemistry Approaches for Synthesizing this compound Derivatives

| Green Chemistry Strategy | Potential Application and Benefits | Relevant Research Context |

|---|---|---|

| Advanced Catalysis | Development of reusable or non-toxic catalysts (e.g., heterogeneous catalysts like TiO2-based systems) for coupling reactions to reduce metal leaching and simplify purification. frontiersin.org | Transition-metal-catalyzed synthesis |

| Multicomponent Reactions (MCRs) | One-pot synthesis of complex molecules (e.g., pyranopyrazoles) from this compound, reducing solvent usage, reaction time, and waste. aablocks.commdpi.com | Bioactive heterocycle synthesis |

| Alternative Energy Sources | Use of ultrasound or microwave irradiation to enhance reaction rates and yields, potentially allowing for lower reaction temperatures and shorter times. aablocks.com | Ultrasound-assisted organic synthesis |

| Green Solvents | Replacing traditional organic solvents with water, ethanol, or ionic liquids to reduce environmental impact and improve safety. mdpi.com | Sustainable organic synthesis |

Advanced In Silico Modeling for Predictive Structure-Property Relationships

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced in silico modeling represents a significant area for future research, enabling a deeper understanding of its structure-property relationships.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods that can be used to model the electronic and optical properties of molecules. researchgate.net By applying these methods to this compound, researchers can predict key parameters such as the energies of Frontier Molecular Orbitals (HOMO-LUMO gap), molecular electrostatic potential (MEP) maps, and global chemical reactivity descriptors. researchgate.netanalis.com.my This information is invaluable for predicting the compound's reactivity, stability, and potential for applications in electronics and optics.

Furthermore, computational studies can elucidate how structural modifications—such as altering the substitution pattern on the phenyl ring or reacting the ethynyl (B1212043) group—impact the molecule's properties. For example, modeling has been used to explain how the positioning of methoxy (B1213986) groups on related phenylethynyl benzene (B151609) structures influences their crystal packing and molecular assembly, which is critical for designing solid-state materials. nih.goviucr.org Similar models could predict how this compound will interact with other molecules, guiding its use in supramolecular chemistry or as a precursor for materials with desired electronic or photophysical characteristics. nih.goviucr.org

Table 2: In Silico Modeling Techniques and Their Predictive Applications

| Modeling Technique | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), bond lengths, vibrational frequencies. researchgate.netanalis.com.my | Predicting reactivity, designing new catalysts, understanding intermolecular interactions. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited state properties, non-linear optical (NLO) properties. researchgate.net | Guiding the design of optical materials and dyes. |

| Molecular Dynamics (MD) Simulation | Conformational analysis, solvation effects, crystal packing prediction. | Materials science, understanding self-assembly in smart materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Drug discovery and development of targeted therapies. |

Exploration of Novel Bioactive Compounds and Targeted Therapies

The structural motifs within this compound make it a highly attractive starting point for the synthesis of novel bioactive compounds. The ethynyl group is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is widely used in medicinal chemistry to link molecular fragments.

A compelling example of this potential is the use of this compound in the synthesis of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1). tandfonline.comnih.gov IDO1 is an enzyme that plays a crucial role in tumor immune evasion, making it a significant target for cancer immunotherapy. nih.gov Researchers synthesized 4-(2,6-dimethoxyphenyl)-1,2,3-triazole from this compound and investigated its potential as a highly efficient, haem-binding IDO1 inhibitor. tandfonline.comnih.gov This work highlights the value of the 2,6-dimethoxyphenyl scaffold in generating compounds for targeted therapies.

Future research could expand on this by using this compound as a building block to create a wide array of heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals. aablocks.com The reactivity of the alkyne allows for its participation in various cyclization reactions to form rings such as pyrazoles, isoxazoles, and pyridines, while the dimethoxy-substituted ring can modulate the pharmacological properties of the final molecule. The development of multicomponent reactions starting from this compound could provide a rapid and efficient route to libraries of novel bioactive molecules for screening against various therapeutic targets. aablocks.comdokumen.pub

Table 3: Potential Bioactive Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Synthetic Approach | Potential Therapeutic Area |

|---|---|---|

| 1,2,3-Triazoles | Copper- or Ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC). tandfonline.comnih.gov | Anticancer (e.g., IDO1 inhibition), antimicrobial. |

| Pyrano[2,3-c]pyrazoles | Four-component reaction with a hydrazine, a β-ketoester, and a nitrile. aablocks.com | Antimicrobial, anti-inflammatory, anti-tumor. aablocks.com |

| Quinazolines | Transition-metal-catalyzed C-H alkynylation and cyclization with amidines. frontiersin.org | Anticancer, antihypertensive. |

| Isoxazoles/Isoxazolines | Cycloaddition reactions with nitrile oxides. tandfonline.com | Antiviral, analgesic. |

Integration into Emerging Smart Materials and Sensing Technologies

The field of materials science is constantly seeking new organic molecules that can be assembled into materials with advanced functions. The rigid, linear structure conferred by the ethynyl group, combined with the electronic properties of the dimethoxybenzene ring, makes this compound a promising candidate for the construction of smart materials and sensors.

Research on related ethynylated aromatic compounds has demonstrated their utility as building blocks for materials with interesting optical and electronic properties. nih.goviucr.org For instance, 1,4-bis(phenylethynyl)benzene (B159325) derivatives, which share the core phenylethynyl structure, are used to create liquid-crystalline materials and electron-conducting molecular wires. nih.govnih.goviucr.org The ethynyl group facilitates the formation of extended π-conjugated systems, which are essential for charge transport in organic electronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). vulcanchem.com

The methoxy groups on the benzene ring of this compound are not passive substituents; they play a crucial role in tuning the material's properties by influencing solubility, intermolecular interactions (like C-H···O bonds), and crystal packing. nih.goviucr.org This control over the supramolecular architecture is fundamental to designing materials with specific functions. Furthermore, the ethynyl group can be used for surface functionalization, allowing the compound to be anchored onto substrates for the development of chemical sensors. Its incorporation into polymers could also lead to materials with tunable refractive indices or non-linear optical (NLO) properties, which are valuable for applications in photonics and data storage. researchgate.netvulcanchem.com

Table 4: Potential Applications in Smart Materials and Sensing Technologies

| Application Area | Key Enabling Feature of this compound | Relevant Research Context |

|---|---|---|

| Organic Electronics | Ethynyl group enables formation of extended π-conjugated systems for charge transport. vulcanchem.com | Molecular wires, OLEDs, OFETs. nih.goviucr.org |

| Non-Linear Optical (NLO) Materials | The donor-π-acceptor characteristics can be engineered by modifying the scaffold, enhancing NLO response. researchgate.net | Optical switching, frequency doubling. |

| Liquid Crystals | The rigid, linear geometry of the phenylethynyl unit is conducive to forming liquid-crystalline phases. nih.goviucr.org | Display technologies, smart windows. |

| Chemical Sensors | The reactive alkyne can be used to immobilize the molecule on a surface to detect specific analytes through changes in optical or electronic properties. | Environmental monitoring, diagnostics. |

| Supramolecular Assemblies | Methoxy groups and the alkyne can direct self-assembly through hydrogen bonding and π-π stacking to form ordered nanostructures. nih.govethz.ch | Functional gels, responsive materials. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。